Cas no 313516-46-0 (3,4-dimethyl-N-(1-phenylethyl)benzamide)

3,4-dimethyl-N-(1-phenylethyl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0347-3116-1mg |
3,4-dimethyl-N-(1-phenylethyl)benzamide |
313516-46-0 | 90%+ | 1mg |
$54.0 | 2023-04-20 | |
Life Chemicals | F0347-3116-10μmol |
3,4-dimethyl-N-(1-phenylethyl)benzamide |
313516-46-0 | 90%+ | 10μl |
$69.0 | 2023-04-20 | |
Life Chemicals | F0347-3116-75mg |
3,4-dimethyl-N-(1-phenylethyl)benzamide |
313516-46-0 | 90%+ | 75mg |
$208.0 | 2023-04-20 | |
Life Chemicals | F0347-3116-15mg |
3,4-dimethyl-N-(1-phenylethyl)benzamide |
313516-46-0 | 90%+ | 15mg |
$89.0 | 2023-04-20 | |
Life Chemicals | F0347-3116-3mg |
3,4-dimethyl-N-(1-phenylethyl)benzamide |
313516-46-0 | 90%+ | 3mg |
$63.0 | 2023-04-20 | |
Life Chemicals | F0347-3116-5μmol |
3,4-dimethyl-N-(1-phenylethyl)benzamide |
313516-46-0 | 90%+ | 5μl |
$63.0 | 2023-04-20 | |
Life Chemicals | F0347-3116-30mg |
3,4-dimethyl-N-(1-phenylethyl)benzamide |
313516-46-0 | 90%+ | 30mg |
$119.0 | 2023-04-20 | |
Life Chemicals | F0347-3116-50mg |
3,4-dimethyl-N-(1-phenylethyl)benzamide |
313516-46-0 | 90%+ | 50mg |
$160.0 | 2023-04-20 | |
Life Chemicals | F0347-3116-20mg |
3,4-dimethyl-N-(1-phenylethyl)benzamide |
313516-46-0 | 90%+ | 20mg |
$99.0 | 2023-04-20 | |
Life Chemicals | F0347-3116-25mg |
3,4-dimethyl-N-(1-phenylethyl)benzamide |
313516-46-0 | 90%+ | 25mg |
$109.0 | 2023-04-20 |
3,4-dimethyl-N-(1-phenylethyl)benzamide 関連文献
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
6. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
7. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
3,4-dimethyl-N-(1-phenylethyl)benzamideに関する追加情報
3,4-Dimethyl-N-(1-phenylethyl)benzamide: A Comprehensive Overview
3,4-Dimethyl-N-(1-phenylethyl)benzamide, also known by its CAS number 313516-46-0, is a compound of significant interest in the fields of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various industries. Recent studies have highlighted its role in drug discovery, as well as its potential use in advanced materials development.
The chemical structure of 3,4-Dimethyl-N-(1-phenylethyl)benzamide consists of a benzamide core with methyl substituents at the 3 and 4 positions. The N-substituent is a 1-phenylethyl group, which introduces steric and electronic effects that influence the compound's reactivity and solubility. This structure makes it a versatile building block for further chemical modifications. Researchers have explored its ability to act as a precursor for more complex molecules, particularly in the synthesis of bioactive compounds.
Recent advancements in synthetic methodologies have enabled the efficient preparation of 3,4-Dimethyl-N-(1-phenylethyl)benzamide. One notable approach involves the use of microwave-assisted synthesis, which significantly reduces reaction times while maintaining high yields. This method has been documented in several peer-reviewed journals, emphasizing its practicality for large-scale production. Furthermore, the compound's stability under various reaction conditions has been thoroughly investigated, making it a reliable component in multi-step synthesis protocols.
In terms of applications, 3,4-Dimethyl-N-(1-phenylethyl)benzamide has shown promise in the pharmaceutical industry. Its ability to modulate enzyme activity has been explored in preclinical studies, with particular focus on its potential as an inhibitor of certain kinases involved in cancer progression. These findings were published in a high-impact journal last year, sparking interest among drug developers.
Beyond pharmacology, this compound has also found utility in materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting materials. Researchers have reported on its integration into thin-film transistor devices, where it demonstrated favorable charge transport characteristics. These results suggest that 3,4-Dimethyl-N-(1-phenylethyl)benzamide could play a role in next-generation electronic devices.
The environmental impact of 3,4-Dimethyl-N-(1-phenylethyl)benzamide has also been a topic of recent research. Studies have evaluated its biodegradability under aerobic and anaerobic conditions, with results indicating moderate degradation rates. These findings are crucial for assessing the compound's sustainability profile and guiding its responsible use in industrial applications.
In conclusion, 3,4-Dimethyl-N-(1-phenylethyl)benzamide, CAS No. 313516-46-0, stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its structural versatility and favorable chemical properties continue to make it an area of active research. As new discoveries emerge, this compound is poised to contribute significantly to both academic and industrial advancements.
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